6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
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Overview
Description
6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core with a trifluoromethyl group at the 6-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide to yield an intermediate, which is then treated with ammonium formate in the presence of palladium on carbon (Pd/C) to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: The trifluoromethyl and amine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide and ammonium formate are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the pyrazolo[4,3-b]pyridine core interacts with various enzymes and receptors. This interaction can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group and an amine group, but with a different core structure.
3,5-Dichloro-2,4,6-trifluoropyridine: A precursor in the synthesis of 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine.
Uniqueness
This compound is unique due to its specific combination of a pyrazolo[4,3-b]pyridine core with a trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)3-1-4-5(12-2-3)6(11)14-13-4/h1-2H,(H3,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJRPAJSNCIHDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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